molecular formula C19H16Cl2N2O3S B2356235 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine CAS No. 338956-00-6

2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine

Cat. No. B2356235
CAS RN: 338956-00-6
M. Wt: 423.31
InChI Key: UIQCQBMATIFNEM-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine, commonly referred to as 2-DCBMP, is a synthetic pyrimidine derivative with a wide range of potential applications in scientific research. It has been studied for its ability to act as a potent inhibitor of several enzymes, as well as for its potential use in drug delivery systems.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Methods : A variety of sulfanyl pyrimidine derivatives, including those similar to the specified compound, can be synthesized using simple and efficient methods. These methods involve reactions with different reagents under both conventional and heterogeneous conditions, yielding high yields of derivatives (Bassyouni & Fathalla, 2013).

  • Vibrational Spectral Analysis : Spectroscopic techniques such as FT-IR and FT-Raman have been used to analyze similar sulfanyl-substituted pyrimidine compounds. These studies help in understanding the equilibrium geometry, vibrational wave numbers, and charge delocalization of these molecules (Alzoman et al., 2015).

Potential Biological and Chemical Applications

  • Cytotoxic Activity : Novel thiopyrimidine derivatives, which are structurally related, have shown varying degrees of cytotoxicity against different human cancer cell lines, providing insight into potential therapeutic applications (Stolarczyk et al., 2018).

  • Antifolate Inhibitors : Certain pyrrolo[2,3-d]pyrimidine derivatives, bearing structural similarity, have been synthesized as potential inhibitors of thymidylate synthase, exhibiting potential as antitumor and antibacterial agents (Gangjee et al., 1996).

  • Antiviral Activity : Specific pyrimidine derivatives have been investigated for their potential antiviral activity against various viruses, including herpes and retroviruses, highlighting the broad scope of biomedical applications (Holý et al., 2002).

Structural Analysis and Characterization

  • X-Ray Diffraction Analysis : Structural features of related pyrimidine derivatives have been established through X-ray diffraction analysis, providing essential data for understanding the molecular conformation and potential interactions of these compounds (Gubanova et al., 2020).

  • Molecular Docking Studies : Computational techniques like molecular docking have been utilized to predict the inhibitory potential of similar pyrimidine derivatives against enzymes like dihydrofolate reductase, indicating potential pharmaceutical applications (Al-Wahaibi et al., 2021).

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3S/c1-24-12-6-8-13(9-7-12)26-18-17(25-2)10-22-19(23-18)27-11-14-15(20)4-3-5-16(14)21/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQCQBMATIFNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC=C2OC)SCC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine

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